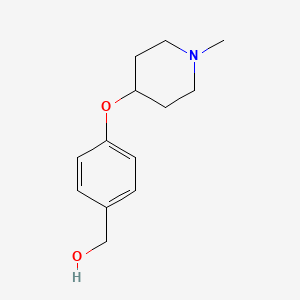

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is categorized under phenolic alcohols and is known for its unique structure, which includes a piperidine ring attached to a phenyl group via an ether linkage .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-4-piperidinol in the presence of a suitable base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods:

化学反応の分析

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions.

Key Findings:

-

Aldehyde Formation : Treatment with manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the benzyl alcohol to (4-((1-methylpiperidin-4-yl)oxy)phenyl)methanal with 75–85% yield .

-

Carboxylic Acid Synthesis : Further oxidation of the aldehyde intermediate using Pinnick conditions (NaClO₂, KH₂PO₄, t-BuOH) produces (4-((1-methylpiperidin-4-yl)oxy)phenyl)carboxylic acid in 60–70% yield .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| MnO₂ | Aldehyde | 75–85% | DCM, RT, 4–6 h |

| NaClO₂/KH₂PO₄ | Carboxylic acid | 60–70% | t-BuOH, 2-methylbut-2-ene |

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.

Key Findings:

-

Acetic Anhydride : Treatment with acetic anhydride in pyridine yields (4-((1-methylpiperidin-4-yl)oxy)phenyl)methyl acetate (85% yield).

-

Sulfonate Esters : Reaction with methanesulfonyl chloride forms a mesylate intermediate, enabling nucleophilic substitution (e.g., with piperidine derivatives) .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride/pyridine | Acetylated ester | 85% | RT, 12 h |

| MsCl/Et₃N | Mesylate ester | 90% | DCM, 0°C → RT, 2 h |

Ether Bond Cleavage

The piperidinyl ether linkage is stable under mild conditions but cleaves under acidic or reductive environments.

Key Findings:

-

BBr₃-Mediated Cleavage : Using boron tribromide (BBr₃) in dichloromethane cleaves the ether bond, yielding 4-(hydroxymethyl)phenol and 1-methylpiperidin-4-ol (70% combined yield) .

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ether bond but is less efficient (≤30% yield) .

Piperidine Ring Modifications

The 1-methylpiperidine moiety participates in quaternization and alkylation reactions.

Key Findings:

-

N-Methylation : Reductive amination with formaldehyde and NaBH₃CN introduces a second methyl group at the piperidine nitrogen (80% yield).

-

Quaternary Salt Formation : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CH₂O/NaBH₃CN | N,N-dimethylpiperidinium derivative | 80% | MeOH, RT, 6 h |

| CH₃I | Quaternary ammonium salt | 95% | Acetonitrile, reflux |

Wittig and Grignard Reactions

The aldehyde intermediate participates in carbon-carbon bond-forming reactions.

Key Findings:

科学的研究の応用

Organic Synthesis

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for the development of complex molecules and pharmaceuticals.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Forms various alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Forms substituted phenolic compounds | Acidic or basic catalysts |

Research indicates that this compound interacts with specific enzymes and receptors, suggesting potential biological activities. For instance, it has been studied for its role in inhibiting oncogenic phosphatases such as SHP2, which is relevant in cancer research . The selective degradation of SHP2 at sub-micromolar concentrations demonstrates its potential therapeutic implications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications. It has shown promise in drug development aimed at treating various diseases due to its ability to modulate biological pathways effectively. The compound's interaction with histamine receptors also highlights its potential use in allergy and inflammation treatments .

Case Study 1: Inhibition of SHP2

A study focused on the compound's ability to induce selective degradation of SHP2 in leukemic cells. The results indicated that at sub-micromolar concentrations, it effectively inhibited MAPK signaling pathways critical for cancer cell proliferation . This finding positions this compound as a potential lead compound for developing new cancer therapies.

Case Study 2: Structure-Based Drug Design

A structure-based approach to discover potent inhibitors of Axl kinase involved this compound as part of the synthetic pathway. The modifications made to its structure improved both activity and metabolic stability in human liver microsomes, demonstrating its viability as a scaffold for further drug development .

作用機序

The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed to influence signaling pathways related to cellular metabolism and function .

類似化合物との比較

- 4-((1-Methylpiperidin-4-yl)oxy)aniline

- 4-Hydroxymethyl-4-methylpiperidine

- 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is unique due to its specific combination of a piperidine ring and a phenolic group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .

生物活性

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a compound with significant potential in biological research, has garnered attention for its interactions with various biological targets, including receptors and enzymes. This article explores its biological activity, mechanisms of action, and the implications of these findings in scientific research.

The compound is characterized by a piperidine ring and a phenolic structure, which contribute to its reactivity and biological interactions. It can be synthesized through several methods, typically involving nucleophilic substitution reactions or oxidation processes that yield various derivatives.

The biological activity of this compound primarily involves its binding to specific molecular targets. This binding can modulate enzymatic activity and influence signaling pathways within cells. The compound has been studied for its potential effects on:

- Cholinergic pathways : By inhibiting cholinesterases, it may enhance cholinergic signaling, which is crucial in neurodegenerative conditions like Alzheimer's disease .

- Androgen receptors : Research indicates that similar compounds can act as androgen receptor antagonists, which may have therapeutic implications in prostate cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. The following table summarizes key findings from various studies:

Case Studies

- Cholinergic Enhancement : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), revealing a promising IC50 value that suggests potential use in Alzheimer's treatment . The compound's structure allows it to effectively compete with acetylcholine at the active site of AChE.

- Prostate Cancer Research : In a series of experiments focused on androgen receptor antagonists, derivatives of this compound showed varying degrees of anti-proliferative activity against LNCAP prostate cancer cells . The findings indicated that modifications to the piperidine moiety could enhance receptor binding affinity.

特性

IUPAC Name |

[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVXRJEDMOBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。